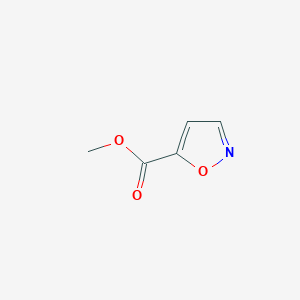

Methyl isoxazole-5-carboxylate

Overview

Description

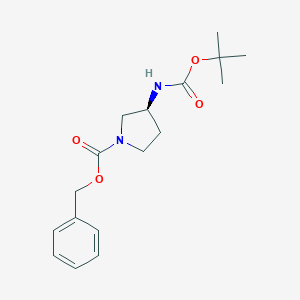

SEL120-34A is a novel inhibitor of Cyclin-dependent kinase 8 (CDK8), which plays a crucial role in regulating transcription by associating with the Mediator complex . This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) and other cancers by inhibiting the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and signal transducer and activator of transcription 5 (STAT5) in cancer cells .

Mechanism of Action

Target of Action

Methyl isoxazole-5-carboxylate is a derivative of the isoxazole class of compounds . The primary targets of isoxazole derivatives are diverse, as they bind to the biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction— firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a stepwise mechanism .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °C to obtain isoxazole-linked glycol-conjugates .

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Biochemical Analysis

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary depending on the specific isoxazole derivative and the biological context

Molecular Mechanism

The molecular mechanism of action of Methyl isoxazole-5-carboxylate is not well-defined. Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with different enzymes or cofactors

Preparation Methods

SEL120-34A is synthesized through a series of chemical reactions involving tricyclic benzimidazole derivatives . The synthetic route typically involves the formation of halogen bonds with the protein’s hinge region and hydrophobic complementarities within its front pocket . The compound is then purified and formulated for use in both in vitro and in vivo studies .

Chemical Reactions Analysis

SEL120-34A undergoes several types of chemical reactions, including:

Inhibition of Phosphorylation: SEL120-34A inhibits the phosphorylation of STAT1 at serine 727 and STAT5 at serine 726 in cancer cells.

Binding to CDK8: SEL120-34A binds to CDK8 in a dose-dependent manner, effectively competing with ATP-analogue probes.

Regulation of Transcription: The compound regulates transcription by associating with the Mediator complex and inhibiting the activity of CDK8 and CDK19.

Scientific Research Applications

SEL120-34A has a wide range of scientific research applications, including:

Transcriptional Regulation: The compound is used to study the regulation of transcription by CDK8 and CDK19, providing insights into the mechanisms of oncogenic transcriptional programs.

Drug Development: SEL120-34A is being investigated as a potential therapeutic agent for the treatment of high-risk myelodysplastic syndrome and other cancers.

Comparison with Similar Compounds

SEL120-34A is unique in its selective inhibition of CDK8 and CDK19, making it a promising candidate for the treatment of AML and other cancers . Similar compounds include:

Cortistatin A: Another CDK8 inhibitor with antitumor activity.

AU1-100: A CDK8 inhibitor with potential therapeutic applications in AML.

MK-256: A CDK8 inhibitor that has shown efficacy in preclinical studies.

SEL120-34A stands out due to its high selectivity and potency in inhibiting CDK8 and CDK19, as well as its ability to induce differentiation in AML cells .

Properties

IUPAC Name |

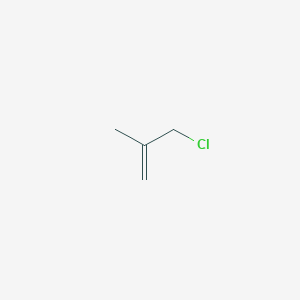

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the paper for producing methyl isoxazole-5-carboxylates?

A1: The paper describes a novel solid-phase synthesis method for producing methyl 3-substituted isoxazole-5-carboxylates. [] This method utilizes a Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile in a 1,3-dipolar cycloaddition reaction with nitrile oxides. [] This approach offers several advantages, including:

- Regioselectivity: The reaction proceeds with high regioselectivity, leading to the desired 3-substituted isoxazole-5-carboxylate isomers. []

- Efficiency: Solid-phase synthesis allows for simplified purification procedures compared to traditional solution-phase methods, as excess reagents and byproducts can be easily removed by washing the resin. []

- Versatility: The method can be applied to a variety of nitrile oxide substrates, allowing for the synthesis of diverse methyl isoxazole-5-carboxylate derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)

![6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B57419.png)